molecular formula C18H11F4N5S B2928405 3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863460-50-8

3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine

Cat. No. B2928405
CAS RN: 863460-50-8
M. Wt: 405.37
InChI Key: ZJIAHQTWUBNCDN-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine” is a complex organic molecule that contains several functional groups. It has a triazolopyrimidine core, which is a type of heterocyclic compound. This core is substituted with a 4-fluorophenyl group, a 4-trifluoromethylphenyl group, and a methylsulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, which is a bicyclic structure containing two nitrogen atoms in a five-membered ring fused to a six-membered pyrimidine ring. The 4-fluorophenyl and 4-trifluoromethylphenyl groups are aromatic rings, which could contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms could affect its polarity and reactivity .

Scientific Research Applications

Synthetic and Medicinal Perspectives The heterocyclic scaffold of triazolo[4,5-d]pyrimidine, akin to 3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine, is noteworthy for its broad pharmacological activities. This includes roles in anticancer, antimicrobial, anti-tubercular therapies, and more, highlighting its versatility in medicinal chemistry. Several compounds with this core structure have reached clinical trials and are now marketed drugs, evidencing the scaffold's significant potential in drug development. The synthetic strategies for diversifying this scaffold demonstrate its adaptability in creating novel therapeutic agents, underscoring the importance of understanding its structure-activity relationships (Merugu, Cherukupalli, & Karpoormath, 2022).

Antibacterial Applications Research on derivatives of the triazolo[4,5-d]pyrimidine scaffold, such as 3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine, demonstrates their efficacy as antibacterial agents. One study focused on the synthesis, crystal structure, and antibacterial activity of a novel pyrimidine derivative, showcasing its effectiveness against various bacterial strains. This research illuminates the scaffold's potential in addressing bacterial resistance and developing new antibacterial therapies (Lahmidi et al., 2019).

Antimycobacterial Potential The design and synthesis of fluorinated 1,2,4-triazolo[4,5-d]pyrimidine derivatives as antimycobacterial agents represent another significant application. One compound demonstrated potent inhibition against Mycobacterium tuberculosis, showcasing the scaffold's relevance in tackling tuberculosis. The non-toxic nature of these compounds to mammalian cells further underscores their therapeutic potential, providing a foundation for future drug development efforts aimed at combating tuberculosis (Abdel-Rahman, El-Koussi, & Hassan, 2009).

Structural and Spectroscopic Characterization The structural elucidation and characterization of triazolo[4,5-d]pyrimidine derivatives, including 3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine, are crucial for understanding their chemical behavior and potential applications. Studies involving X-ray diffraction, spectroscopic techniques, and computational analyses contribute to the comprehensive understanding of these compounds. Such research not only aids in the development of new synthetic methodologies but also in the exploration of their applications in various fields, including materials science and pharmacology (Canfora et al., 2010).

Future Directions

The study of novel triazolopyrimidine derivatives is an active area of research, particularly in the development of new pharmaceuticals and agrochemicals . This compound, with its unique combination of functional groups, could be of interest in these areas.

properties

IUPAC Name

3-(4-fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4N5S/c19-13-5-7-14(8-6-13)27-16-15(25-26-27)17(24-10-23-16)28-9-11-1-3-12(4-2-11)18(20,21)22/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIAHQTWUBNCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine

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